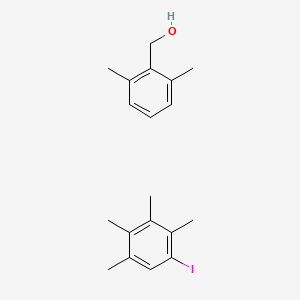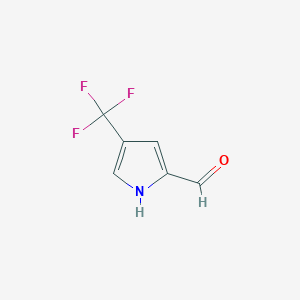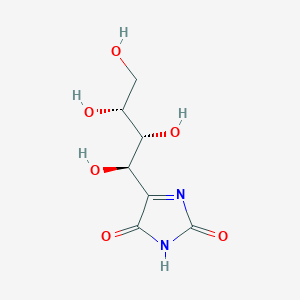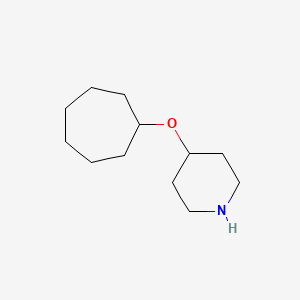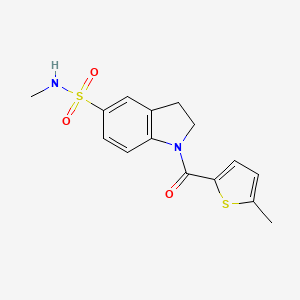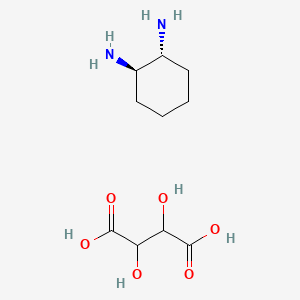
Sodium phenylphosphonate xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium phenylphosphonate xhydrate is a chemical compound with the molecular formula C₆H₇Na₂O₄P. It is a sodium salt of phenylphosphonic acid and is often used in various chemical and industrial applications due to its unique properties. This compound is known for its stability and solubility in water, making it a valuable reagent in both laboratory and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium phenylphosphonate xhydrate can be synthesized through the reaction of phenylphosphonic acid with sodium hydroxide. The reaction typically involves dissolving phenylphosphonic acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Sodium phenylphosphonate xhydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce phenylphosphonic acid and sodium hydroxide.
Oxidation: It can be oxidized to form phenylphosphonic acid derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products:
Hydrolysis: Phenylphosphonic acid and sodium hydroxide.
Oxidation: Phenylphosphonic acid derivatives.
Substitution: Nitrated or halogenated phenylphosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Sodium phenylphosphonate xhydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Employed in the study of enzyme inhibition and as a model compound for studying phosphorus-containing biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of sodium phenylphosphonate xhydrate involves its interaction with various molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phosphorus atom plays a crucial role in these interactions, often forming strong bonds with metal ions or other active site residues.
Comparación Con Compuestos Similares
Sodium phenylphosphonate xhydrate can be compared with other similar compounds such as:
Sodium phosphonate: Similar in structure but lacks the phenyl group, resulting in different reactivity and applications.
Phenylphosphonic acid: The parent acid form of this compound, used in similar applications but with different solubility and stability properties.
Sodium bisphosphonate: Contains two phosphonate groups, used primarily in medical applications for bone resorption inhibition.
Uniqueness: this compound is unique due to its combination of the phenyl group and phosphonate moiety, providing distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in industrial processes where stability and solubility are crucial.
Propiedades
Fórmula molecular |
C6H7Na2O4P |
|---|---|
Peso molecular |
220.07 g/mol |
Nombre IUPAC |
disodium;dioxido-oxo-phenyl-λ5-phosphane;hydrate |
InChI |
InChI=1S/C6H7O3P.2Na.H2O/c7-10(8,9)6-4-2-1-3-5-6;;;/h1-5H,(H2,7,8,9);;;1H2/q;2*+1;/p-2 |
Clave InChI |
WPSATRAIKSVYSR-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(=O)([O-])[O-].O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12815254.png)
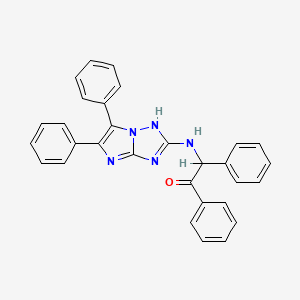
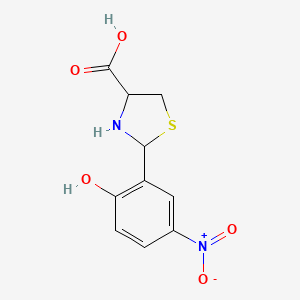

![Ethyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B12815295.png)
![5-Amino-6-ethoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12815298.png)

